molecular formula C7H15Cl2N3 B6190330 methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride CAS No. 2639419-09-1

methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride

Cat. No. B6190330
CAS RN: 2639419-09-1
M. Wt: 212.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride (MDEA.2HCl) is an organic compound that is widely used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 109-111°C and a boiling point of 199-200°C. MDEA.2HCl has a molecular weight of 163.7 g/mol and a molecular formula of C5H11N3•2HCl. It is soluble in water, methanol, ethanol, and other polar solvents.

Mechanism of Action

Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride functions as a Lewis base, meaning it can accept electrons from other molecules. This allows it to form coordination complexes with metal ions, which can then be used in catalytic reactions. It is also used as a ligand in coordination chemistry, where it can form complexes with metal ions.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is readily available. It is also soluble in a variety of solvents, which makes it easy to use in a variety of reactions. The main limitation of this compound is that it is highly hygroscopic, meaning it will absorb water from the air. This can cause the compound to become unstable and can lead to unwanted side reactions.

Future Directions

The use of methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride in scientific research is expected to continue to grow in the coming years. It is already being used in a variety of applications, such as organic synthesis, polymer production, and coordination chemistry. In the future, it is likely to be used in the synthesis of new pharmaceuticals, biochemicals, and other organic compounds. Additionally, it is likely to be used in the development of new catalysts and ligands for use in coordination chemistry. Finally, it is expected to be used in the development of new materials and nanomaterials for use in a variety of applications.

Synthesis Methods

Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride can be synthesized from the reaction of methyl amine and 1-methyl-1H-imidazol-5-yl chloride in acetic acid or by the reaction of 1-methyl-1H-imidazol-5-yl chloride and methyl amine hydrochloride in acetic acid.

Scientific Research Applications

Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride involves the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with 2-bromoethylamine hydrobromide, followed by reduction of the resulting imine with sodium borohydride and quaternization with methyl iodide. The dihydrochloride salt is then formed by reaction with hydrochloric acid.", "Starting Materials": [ "1-methyl-1H-imidazole-5-carbaldehyde", "2-bromoethylamine hydrobromide", "sodium borohydride", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 1-methyl-1H-imidazole-5-carbaldehyde with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the amine intermediate.", "Step 3: Quaternization of the amine intermediate with methyl iodide in acetone to form the quaternary ammonium salt.", "Step 4: Reaction of the quaternary ammonium salt with hydrochloric acid to form the dihydrochloride salt of methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine." ] }

CAS RN

2639419-09-1

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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